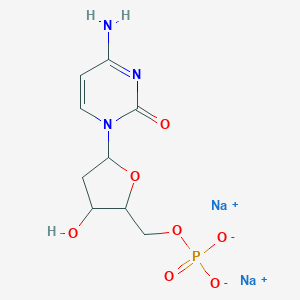
Silver cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver cation, also known as Ag+, is a positively charged ion of silver that has been extensively studied for its antimicrobial properties. It has been used in various applications such as water purification, wound dressings, and medical devices. In recent years, there has been an increased interest in the synthesis, mechanism of action, and physiological effects of silver cation.
Aplicaciones Científicas De Investigación
Fluorescent Nanosensors : Ag+ has been utilized in the development of fluorescent nanosensors. Wu et al. (2012) demonstrated the use of silver ions in conjunction with gold nanoclusters as effective sensors for detecting silver ions, showcasing their potential in chemical sensing applications (Wu et al., 2012).
Catalysis in Organic Chemistry : Silver, especially in its Ag(I) cationic form, has been shown to play a significant role in catalyzing various organic transformations, including C-H/C-C bond functionalization. Zheng and Jiao (2016) discussed the advancements in Ag-catalysis, highlighting its versatility and importance in organic chemistry (Zheng & Jiao, 2016).
Biomedical Applications : Silver cations are known for their antimicrobial properties and have been explored for various biomedical applications. Nene et al. (2021) reviewed the use of silver-based nanomaterials, including nanoparticles and nanorods, for antimicrobial, antifungal, and antiviral purposes in fields like pharmaceutics and wound healing (Nene et al., 2021).
Mass Spectrometry : The use of silver cationization in mass spectrometry has been explored to analyze sulfur-containing species in crude oils. Lobodin et al. (2014) investigated this technique, demonstrating its effectiveness in identifying hydrocarbons and sulfur-containing heteroatom classes (Lobodin et al., 2014).
Gas-Phase Catalysis : Silver cations have also been studied in the context of gas-phase catalysis. Roithová and Schröder (2007) discussed the ability of silver cation Ag2O+ to activate C-H bonds in alkanes and its application in olefin epoxidation (Roithová & Schröder, 2007).
Antimicrobial Effects and Safety in Use : The antimicrobial effects and safety of silver, particularly Ag+, have been a topic of study in health care. Lansdown (2006) provided insights into the use of silver in various medical devices and its interaction with cell membranes (Lansdown, 2006).
High-Performance Catalysts : Silver nanowires have been synthesized and demonstrated to be effective catalysts in anion exchange membrane fuel cells. Zeng et al. (2015) showed that these supportless silver nanowires exhibit high electrocatalytic activity (Zeng et al., 2015).
Propiedades
Número CAS |
14701-21-4 |
|---|---|
Nombre del producto |
Silver cation |
Fórmula molecular |
Ag+ |
Peso molecular |
107.868 g/mol |
Nombre IUPAC |
silver(1+) |
InChI |
InChI=1S/Ag/q+1 |
Clave InChI |
FOIXSVOLVBLSDH-UHFFFAOYSA-N |
SMILES |
[Ag+] |
SMILES canónico |
[Ag+] |
melting_point |
960.5°C |
Otros números CAS |
14701-21-4 7440-22-4 |
Descripción física |
Solid |
Sinónimos |
Silver, ion |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



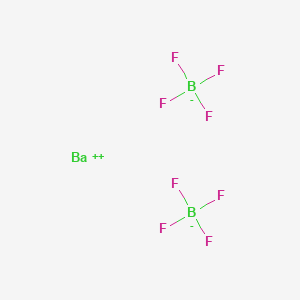
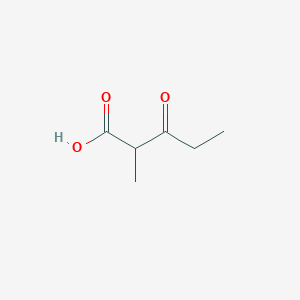
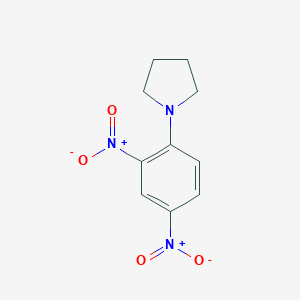
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

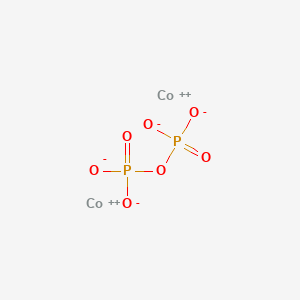
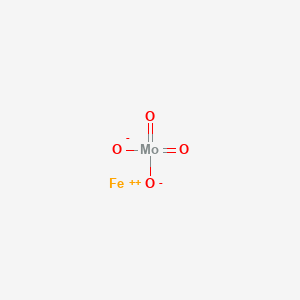
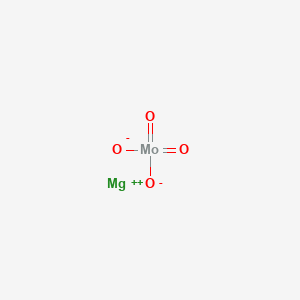
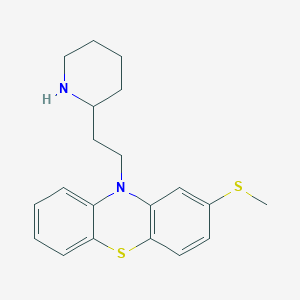
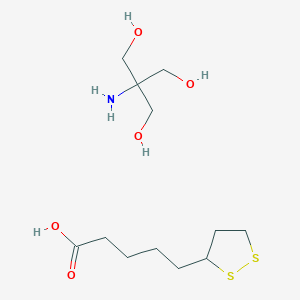

![Kyselina wolframova [Czech]](/img/structure/B85289.png)

